3-methyl-4-(1H-1,2,4-triazol-1-yl)benzaldehyde

Description

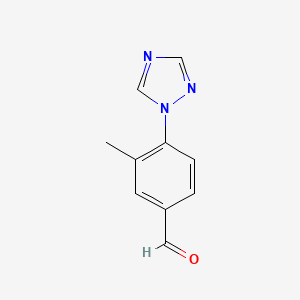

3-Methyl-4-(1H-1,2,4-triazol-1-yl)benzaldehyde is a heterocyclic aromatic compound featuring a benzaldehyde core substituted with a 1,2,4-triazole ring at the para position and a methyl group at the meta position (relative to the aldehyde functional group). This structure combines the reactivity of the aldehyde group with the electron-rich 1,2,4-triazole moiety, making it a versatile intermediate in medicinal chemistry and materials science.

Key Properties (inferred from structurally similar compounds):

- Molecular Formula: C₁₀H₉N₃O

- Molecular Weight: ~187.2 g/mol

- Melting Point: Expected to be lower than its non-methylated counterpart, 4-(1H-1,2,4-triazol-1-yl)benzaldehyde (mp 148.5–149.5°C ), due to reduced crystallinity from the methyl group.

- Solubility: Likely soluble in polar aprotic solvents (e.g., DMSO, ethanol) based on the behavior of analogous triazolyl benzaldehydes .

Properties

IUPAC Name |

3-methyl-4-(1,2,4-triazol-1-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O/c1-8-4-9(5-14)2-3-10(8)13-7-11-6-12-13/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOZQBLQAOVWUGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C=O)N2C=NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1007317-54-5 | |

| Record name | 3-methyl-4-(1H-1,2,4-triazol-1-yl)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-4-(1H-1,2,4-triazol-1-yl)benzaldehyde typically involves the following steps:

-

Formation of the Triazole Ring: : The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne, known as the “click reaction.” This reaction is catalyzed by copper(I) ions and proceeds under mild conditions, often in the presence of a base such as sodium ascorbate .

-

Attachment to Benzaldehyde: : The triazole ring is then attached to the benzaldehyde moiety through a substitution reaction. This can be achieved by reacting 3-methylbenzaldehyde with a triazole derivative in the presence of a suitable catalyst .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Common industrial methods include continuous flow synthesis and the use of automated reactors to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

3-methyl-4-(1H-1,2,4-triazol-1-yl)benzaldehyde undergoes various chemical reactions, including:

Substitution: The triazole ring can undergo substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

Oxidation: 3-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid.

Reduction: 3-methyl-4-(1H-1,2,4-triazol-1-yl)benzyl alcohol.

Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

3-methyl-4-(1H-1,2,4-triazol-1-yl)benzaldehyde has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, including antifungal, antibacterial, and anticancer agents.

Biological Studies: The compound is used in studies to understand the biological activity of triazole derivatives and their interactions with biological targets.

Industrial Applications: It is used in the synthesis of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-methyl-4-(1H-1,2,4-triazol-1-yl)benzaldehyde involves its interaction with specific molecular targets. The triazole ring can bind to metal ions and enzymes, affecting their activity. For example, triazole derivatives are known to inhibit cytochrome P450 enzymes by binding to the heme iron, which is crucial for the enzyme’s function . This inhibition can lead to various biological effects, including antifungal and anticancer activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 3-methyl-4-(1H-1,2,4-triazol-1-yl)benzaldehyde are compared below with related triazolyl benzaldehyde derivatives.

Table 1: Comparative Analysis of Triazolyl Benzaldehyde Derivatives

Key Observations:

Melting Points: Substituent position significantly impacts crystallinity. For example, the para-substituted 4-(1H-1,2,4-triazol-1-yl)benzaldehyde has a higher melting point (148.5–149.5°C) than its meta-substituted counterpart (115°C) .

Synthetic Flexibility :

- Triazolyl benzaldehydes are typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or condensation reactions. For instance, 4-(1H-1,2,4-triazol-1-yl)benzaldehyde is prepared by refluxing benzaldehyde derivatives with triazole precursors .

Biological Activity :

- Derivatives like 4-(1H-1,2,4-triazol-1-yl)benzaldehyde exhibit antimycobacterial activity against Mycobacterium tuberculosis H37Rv, with IC₅₀ values in the micromolar range . The methylated analog may modulate activity due to steric or electronic effects.

Reactivity in Further Functionalization :

- The aldehyde group in these compounds enables diverse reactions (e.g., Schiff base formation, nucleophilic additions). For example, 4-(1H-1,2,4-triazol-1-yl)benzaldehyde reacts with phenylhydrazines to form hydrazones with confirmed antimycobacterial properties .

Biological Activity

3-Methyl-4-(1H-1,2,4-triazol-1-yl)benzaldehyde is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antioxidant research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

This compound features a benzaldehyde group substituted with a 1H-1,2,4-triazole moiety, which is known for its diverse biological activities.

Antimicrobial Activity

Overview of Antimicrobial Properties

Research has shown that triazole derivatives exhibit significant antimicrobial properties. The incorporation of the triazole ring into various chemical structures has been linked to enhanced efficacy against a range of pathogens. A study focusing on various triazole compounds highlighted their potential as effective antibacterial agents against both Gram-positive and Gram-negative bacteria .

Minimum Inhibitory Concentration (MIC) Studies

The effectiveness of this compound was evaluated through MIC assays against several bacterial strains. The following table summarizes the MIC values reported in recent studies:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 10 |

| Staphylococcus aureus | 5 |

| Pseudomonas aeruginosa | 15 |

| Candida albicans | 20 |

These results indicate that the compound exhibits varying levels of antibacterial activity, with notable potency against Staphylococcus aureus, a common pathogen responsible for skin infections and other diseases.

Antioxidant Activity

Mechanisms of Action

The antioxidant properties of triazole derivatives have been attributed to their ability to scavenge free radicals and inhibit oxidative stress. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is commonly used to assess the antioxidant capacity of compounds. In comparative studies, this compound demonstrated significant antioxidant activity with an IC50 value comparable to that of well-known antioxidants like ascorbic acid .

Antioxidant Activity Table

| Compound | IC50 (µM) |

|---|---|

| This compound | 0.397 |

| Ascorbic Acid | 0.87 |

This data suggests that the compound could serve as a potential therapeutic agent in oxidative stress-related conditions.

Case Studies and Research Findings

Several studies have explored the biological activities of triazole derivatives similar to this compound:

- Antibacterial Efficacy : A study synthesized various triazole derivatives and assessed their antibacterial activity against multiple strains. Compounds with electron-donating groups showed enhanced activity against Gram-positive bacteria .

- Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding affinities of triazole compounds to bacterial enzymes. These studies suggest that this compound may inhibit bacterial DNA synthesis through specific interactions within the active site of target proteins .

- In Vivo Studies : Preliminary in vivo studies indicated that triazole derivatives could reduce infection rates in animal models when administered in appropriate doses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.